molecular formula C16H24N2O2S B11366844 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide

Cat. No.: B11366844
M. Wt: 308.4 g/mol
InChI Key: ALQKXZWMFYAODZ-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and a thiophene carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Morpholine-Cyclohexyl Intermediate: The initial step involves the reaction of morpholine with cyclohexanone to form the morpholine-cyclohexyl intermediate. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Introduction of the Thiophene Carboxamide Group: The next step involves the reaction of the morpholine-cyclohexyl intermediate with thiophene-2-carboxylic acid or its derivatives. This step often requires the use of coupling agents such as carbodiimides to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis, allowing for precise control over reaction parameters.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: Similar structure but with an acetamide group instead of a thiophene carboxamide group.

    N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide group.

The unique combination of the morpholine, cyclohexyl, and thiophene carboxamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H24N2O2S/c19-15(14-5-4-12-21-14)17-13-16(6-2-1-3-7-16)18-8-10-20-11-9-18/h4-5,12H,1-3,6-11,13H2,(H,17,19)

InChI Key

ALQKXZWMFYAODZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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